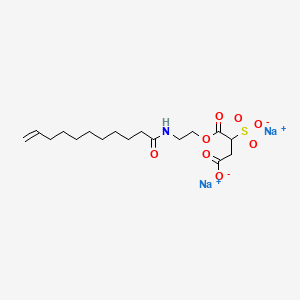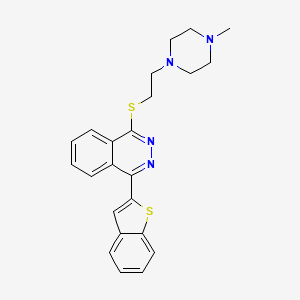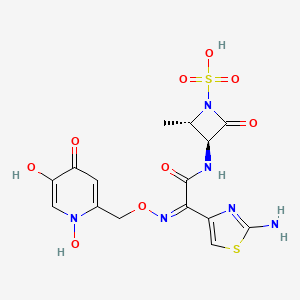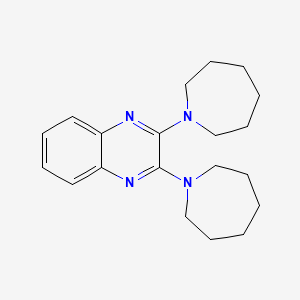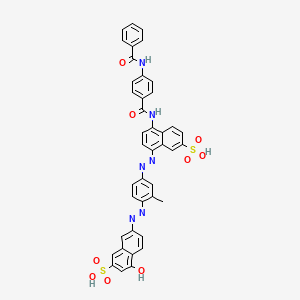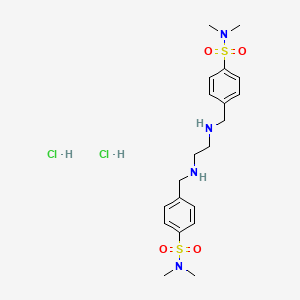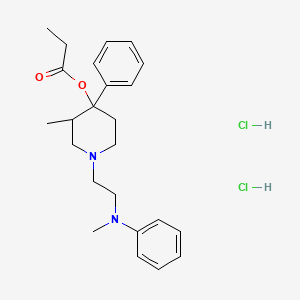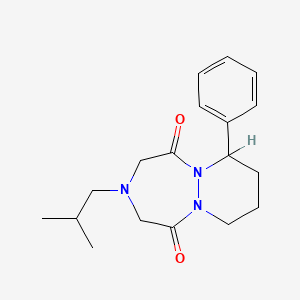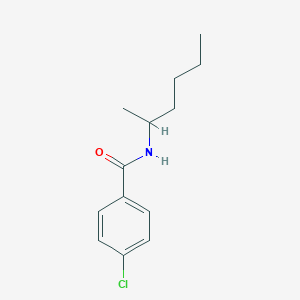
4-Chloro-N-(hexan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(hexan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a hexan-2-yl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(hexan-2-yl)benzamide can be achieved through the direct condensation of 4-chlorobenzoic acid and hexan-2-amine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Additionally, the implementation of green chemistry principles, such as the use of ultrasonic irradiation, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-N-(hexan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chloro-N-(hexan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Chloro-N-(hexan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of succinate dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-N-(hexan-2-yl)benzamide involves its interaction with specific molecular targets. For example, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to the compound’s antifungal and antibacterial effects .
類似化合物との比較
Similar Compounds
4-Chloro-N-(hexan-2-yl)aniline: Similar structure but with an amine group instead of an amide group.
4-Chloro-N-(hexan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Fluoro-N-(hexan-2-yl)benzamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
4-Chloro-N-(hexan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexan-2-yl group contributes to its hydrophobicity and potential interactions with biological membranes .
特性
CAS番号 |
7461-46-3 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
4-chloro-N-hexan-2-ylbenzamide |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-5-10(2)15-13(16)11-6-8-12(14)9-7-11/h6-10H,3-5H2,1-2H3,(H,15,16) |
InChIキー |
RDKOBZHORIPHSA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


